molecular formula C5H3Cl2F2N3 B8064343 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine

4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine

Cat. No.: B8064343
M. Wt: 214.00 g/mol
InChI Key: ZBMPMWQLKWRPLK-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 5-phenyl-4,6-dihydroxypyrimidine with chlorinating agents in the presence of a solvent like o-dichlorobenzene and a catalyst such as dimethyl-formamide .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various aminopyrimidine derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its biological activity and make it a valuable compound for various applications .

Properties

IUPAC Name

4,6-dichloro-5-(difluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2F2N3/c6-2-1(4(8)9)3(7)12-5(10)11-2/h4H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMPMWQLKWRPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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